molecular formula C8H6FNO5 B13700858 4-Fluoro-2-nitromandelic acid

4-Fluoro-2-nitromandelic acid

Cat. No.: B13700858
M. Wt: 215.13 g/mol
InChI Key: JJAQZZRWYIKLTJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitromandelic acid is an organic compound that belongs to the class of fluorinated aromatic acids It is characterized by the presence of a fluorine atom and a nitro group attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitromandelic acid typically involves the nitration of 4-fluoromandelic acid. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted mandelic acid derivatives.

Scientific Research Applications

4-Fluoro-2-nitromandelic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction, generating reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrobenzoic acid
  • 4-Fluoro-2-nitrophenol
  • 4-Fluoro-2-nitrobenzaldehyde

Uniqueness

4-Fluoro-2-nitromandelic acid is unique due to its mandelic acid backbone, which imparts distinct chemical properties compared to other fluorinated nitro compounds. Its combination of fluorine and nitro groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

JJAQZZRWYIKLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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